molecular formula C15H16N2O B2969620 1-(3,5-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one CAS No. 499206-28-9

1-(3,5-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one

Cat. No.: B2969620
CAS No.: 499206-28-9
M. Wt: 240.306
InChI Key: YJXJHTWNOUETNG-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one is a synthetic organic compound that belongs to the class of indazoles Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring This particular compound is characterized by the presence of a 3,5-dimethylphenyl group attached to the indazole core

Preparation Methods

The synthesis of 1-(3,5-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of N-(3,5-dimethylphenyl)hydrazine with appropriate diketones under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the indazole ring.

Industrial production methods may involve the optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(3,5-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the indazole core are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while reduction can produce indazole hydrides.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Research has explored its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. Studies have shown that it can inhibit the growth of certain bacterial and fungal strains.

    Medicine: The compound’s potential therapeutic applications are being investigated, particularly in the development of new drugs for treating infections and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(3,5-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one can be compared with other similar compounds, such as:

    3,5-Dimethylphenyl isocyanate: This compound shares the 3,5-dimethylphenyl group but differs in its functional group, which is an isocyanate.

    3,5-Dimethylphenol: Another compound with the 3,5-dimethylphenyl group, but with a hydroxyl group instead of the indazole core.

    1-Phenyl-1H-indazole: A structurally similar compound with a phenyl group attached to the indazole core, but without the dimethyl substitutions.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the indazole core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-6-11(2)8-12(7-10)17-14-4-3-5-15(18)13(14)9-16-17/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXJHTWNOUETNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C=N2)C(=O)CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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